2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinylacetamides. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a phenyl group and an acetamide moiety attached to a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrimidine ring is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Acetamide Moiety: The acetamide group can be attached through an amidation reaction, where the pyrimidine derivative is reacted with an acetic anhydride or acetyl chloride.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a cyclization reaction, where the intermediate compound is treated with a suitable cyclizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, substitution may introduce new functional groups, and hydrolysis may generate carboxylic acids and amines.
Scientific Research Applications
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
Pyrimidinylacetamides: Compounds with similar pyrimidine and acetamide structures.
Phenylpyrimidines: Compounds with a phenyl group attached to a pyrimidine ring.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGHSNTOZGLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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